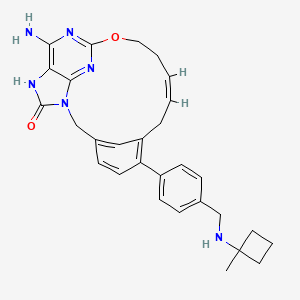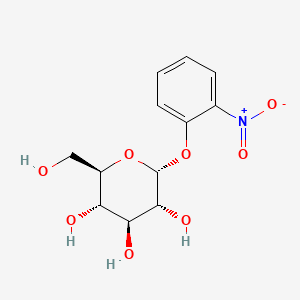
4-Methylanisole-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylanisole-13C, also known as 4-Methoxytoluene-13C, is a carbon-13 labeled compound. The carbon-13 isotope is a stable isotope of carbon, which is often used in various scientific research applications. 4-Methylanisole itself is a food flavoring agent and can be naturally found in Ylang Ylang fragrance oil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylanisole-13C typically involves the incorporation of the carbon-13 isotope into the 4-Methylanisole molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The specific reaction conditions may vary depending on the method used, but generally involve standard organic synthesis techniques such as methylation and etherification .
Industrial Production Methods
Industrial production of this compound is often carried out using specialized equipment and facilities designed for the handling of isotopically labeled compounds. The process may involve the use of carbon-13 labeled methanol or other carbon-13 labeled reagents to achieve the desired labeling. The production is typically conducted under controlled conditions to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylanisole-13C undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of 4-Methylphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methylphenol.
Substitution: Various substituted anisoles depending on the substituent introduced.
Scientific Research Applications
4-Methylanisole-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4-Methylanisole-13C involves its incorporation into various molecular pathways where the carbon-13 isotope acts as a tracer. This allows researchers to track the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
Comparison with Similar Compounds
Similar Compounds
4-Methylanisole: The non-labeled version of the compound.
4-Methylphenol: A related compound with a hydroxyl group instead of a methoxy group.
Anisole: A simpler compound with a methoxy group attached to a benzene ring.
Uniqueness
4-Methylanisole-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for research applications that require isotopic labeling. This allows for precise tracking and analysis of the compound in various systems, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-(113C)methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i2+1 |
InChI Key |
CHLICZRVGGXEOD-VQEHIDDOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)O[13CH3] |
Canonical SMILES |
CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)







![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)




![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
